molecular formula C9H8BNO2S B2484189 3-(1,3-Thiazol-2-yl)phenylboronic acid CAS No. 1316856-96-8

3-(1,3-Thiazol-2-yl)phenylboronic acid

Cat. No.: B2484189
CAS No.: 1316856-96-8
M. Wt: 205.04
InChI Key: LBBXUVJDDULYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Thiazol-2-yl)phenylboronic acid is a useful research compound. Its molecular formula is C9H8BNO2S and its molecular weight is 205.04. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Phenylboronic acid, which includes compounds like 3-(1,3-thiazol-2-yl)phenylboronic acid, has been used as a non-toxic catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages such as operational simplicity, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Synthesis and Bioactivity

Thiazole derivatives like this compound have been pivotal in organic synthesis and bioactivity research due to their high biological activity. Their antibacterial properties against various strains have been evaluated, showing increased antibacterial effects (Sapijanskaitė-Banevič et al., 2020).

Antimicrobial Activity

Compounds synthesized from this compound have displayed discrete antimicrobial activity, promoting growth in certain plant species (Mickevičius et al., 2013). Furthermore, novel aminophosphinic acids containing 1,3-thiazole have shown significant antimicrobial activity against various bacterial strains (Koparir et al., 2011).

Anticancer Potential

Phenylboronic acid derivatives, including this compound, have been evaluated for their antiproliferative potential in cancer cell lines. They have been identified as promising antiproliferative and proapoptotic compounds with a cell cycle-specific mode of action, supporting their potential as novel anticancer agents (Psurski et al., 2018).

Mechanism of Action

Target of Action

3-(1,3-Thiazol-2-yl)phenylboronic acid, also known as TpBA, is an essential intermediate in the synthesis of various biologically active compounds. It has been found to exhibit antimicrobial activity and has been used in the synthesis of compounds with antipromastigote activity . .

Mode of Action

. These activities suggest that the compound may interact with multiple targets, leading to a variety of biological effects.

Biochemical Pathways

, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their inhibition or death.

Result of Action

This compound has been found to exhibit antimicrobial activity . In addition, one study found that a compound synthesized using this compound had significant antipromastigote activity . These results suggest that the compound’s action leads to the inhibition or death of certain microorganisms.

Properties

IUPAC Name

[3-(1,3-thiazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBXUVJDDULYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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